1,5-Heptadien-3-yne

Physicochemical characterization Analytical reference standards Separation science

1,5-Heptadien-3-yne (CAS 3511-27-1) is a C7 acyclic enyne hydrocarbon (C7H8) featuring a conjugated diene-yne system with double bonds at positions 1 and 5 and a triple bond at position It belongs to the unsaturated hydrocarbons class, specifically the enyne subclass, with a molecular weight of 92.14 g/mol. Physicochemical data from authoritative databases indicate a boiling point of 54–56 °C at 85 Torr and a density (d20/4) of 0.8029 g/cm³, distinguishing it from both its fully saturated analogs and its C6 enyne counterpart.

Molecular Formula C7H8
Molecular Weight 92.14 g/mol
CAS No. 3511-27-1
Cat. No. B12665791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Heptadien-3-yne
CAS3511-27-1
Molecular FormulaC7H8
Molecular Weight92.14 g/mol
Structural Identifiers
SMILESCC=CC#CC=C
InChIInChI=1S/C7H8/c1-3-5-7-6-4-2/h3-4,6H,1H2,2H3/b6-4+
InChIKeyAIKGMUZHUHXBCF-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Heptadien-3-yne (CAS 3511-27-1) for Procurement: Core Identity and Supply Characteristics


1,5-Heptadien-3-yne (CAS 3511-27-1) is a C7 acyclic enyne hydrocarbon (C7H8) featuring a conjugated diene-yne system with double bonds at positions 1 and 5 and a triple bond at position 3. It belongs to the unsaturated hydrocarbons class, specifically the enyne subclass, with a molecular weight of 92.14 g/mol [1]. Physicochemical data from authoritative databases indicate a boiling point of 54–56 °C at 85 Torr and a density (d20/4) of 0.8029 g/cm³, distinguishing it from both its fully saturated analogs and its C6 enyne counterpart . The compound is commercially available as a specialty research chemical and has been identified in natural product extracts, catalytic biomass conversion streams, and as a synthetic intermediate.

Why 1,5-Heptadien-3-yne Cannot Be Simply Replaced by Other C7 Hydrocarbons or C6 Enynes


The specific 1,5-diene-3-yne connectivity in 1,5-heptadien-3-yne confers a combination of volatility, polarity, and reactivity that is not replicated by constitutional isomers or simpler enyne analogs. While 1,5-hexadien-3-yne (divinylacetylene, C6H6) shares the conjugated enyne motif, it has a substantially lower boiling point (85 °C at 760 mmHg) and different chromatographic behavior . The C7 saturated analog 1,5-heptadiene (C7H12, boiling point ~90.5 °C at 760 mmHg) lacks the alkyne moiety entirely, eliminating the possibility of stereocontrolled semi-hydrogenation or cycloaddition reactions that depend on the triple bond . Even closely related C7H8 isomers such as 2-methyl-1,5-hexadien-3-yne show markedly different relative abundances in both natural and catalytic systems, indicating distinct thermodynamic or kinetic stabilization pathways [1]. These differences render simple substitution unreliable for applications requiring specific volatility windows, reactive handles, or biological source verification.

Quantitative Evidence for 1,5-Heptadien-3-yne Prioritization Against Closest Analogs


Boiling Point and Density Differentiation of 1,5-Heptadien-3-yne vs. 1,5-Hexadien-3-yne and 1,5-Heptadiene

1,5-Heptadien-3-yne exhibits a reported boiling point of 54–56 °C at a reduced pressure of 85 Torr, corresponding to an estimated normal boiling point of approximately 103 °C at 760 mmHg based on predicted data, with a measured density (d20/4) of 0.8029 g/cm³ . In contrast, the fully saturated C7 analog 1,5-heptadiene boils at approximately 90.5 °C at 760 mmHg with a density of ~0.724 g/cm³ , while the shorter-chain enyne 1,5-hexadien-3-yne (divinylacetylene) boils at 85 °C at 760 mmHg with a density of ~0.772 g/cm³ [1]. The higher boiling point and density of 1,5-heptadien-3-yne relative to its saturated analog reflect the additional unsaturation and polarizability introduced by the triple bond, while its higher molecular weight and altered volatility compared to the C6 enyne analog affect both distillation parameters and gas chromatographic retention indices in analytical applications.

Physicochemical characterization Analytical reference standards Separation science

Relative Abundance in Bioactive Natural Extracts: 1,5-Heptadien-3-yne as the Dominant Acetylenic Constituent in Centaurea senegalensis

GC-MS analysis of the bioactive fractions from Centaurea senegalensis identified 1,5-heptadien-3-yne as the most abundant constituent at 23.2% of the detected volatile composition, significantly exceeding the relative abundances of co-occurring acetylenic compounds: 2-hexyne-1-ol (12.3%), 2-methyl-1,5-hexadien-3-yne (6.6%), and 5-methyl-1-hexyn-3-ol (2.1%) [1]. The fractions exhibiting this compositional profile showed antibacterial activity with inhibition zones of up to 31 mm against E. coli and an MIC of 12.5 mg/mL against multiple test organisms [1]. The 1.9:1 ratio of 1,5-heptadien-3-yne to 2-hexyne-1-ol and 3.5:1 ratio to 2-methyl-1,5-hexadien-3-yne indicate a preferential enrichment of the target compound in the active fractions, suggesting a structure-dependent contribution to bioactivity that cannot be replicated by substituting alternative acetylenic constituents.

Phytochemistry Antibacterial natural products Chemotaxonomy

Catalytic Biomass Conversion Product Distribution: Catalyst-Dependent Selectivity for 1,5-Heptadien-3-yne

In the thermo-catalytic conversion of crude canola oil over promoted ZSM-5 catalysts, 1,5-heptadien-3-yne was identified as a major product when using Ni-ZSM-5, alongside 1,3-hexadien-5-yne and 1-ethenyl-3-methylene-cyclopentene. In contrast, when Sn-ZSM-5 was employed under otherwise comparable conditions, the product slate shifted entirely to benzene, toluene, ethylbenzene, and xylenes (BTEX aromatics), with no detectable 1,5-heptadien-3-yne [1]. This catalyst-dependent selectivity demonstrates that 1,5-heptadien-3-yne is not merely a non-selective cracking product but rather a mechanistically distinct outcome of Ni-catalyzed deoxygenation pathways. The compound serves as a measurable marker for specific catalytic routes and cannot be replaced by isomeric hydrocarbons or aromatics when investigating Ni-ZSM-5-catalyzed biomass conversion chemistry.

Biomass conversion Catalytic upgrading Renewable hydrocarbons

Stereocontrolled Semi-Hydrogenation Yield of (3Z,5E)-1,3,5-Heptatriene: Enabling Conjugated Triene Access

Hydrogenation of (5E)-1,5-heptadien-3-yne over Lindlar catalyst in methanol yields (3Z,5E)-1,3,5-heptatriene, a stereodefined conjugated triene [1]. This transformation leverages the enyne structure to install a specific Z-configured double bond via syn-addition to the alkyne while preserving the existing E-configured C5 double bond. The reaction relies on the precise 1,5-diene-3-yne connectivity; a 1,5-heptadiene substrate would lack the alkyne functionality entirely, while a 1,6-dien-3-yne isomer would produce a different triene regioisomer upon hydrogenation. The Lindlar hydrogenation process is documented in the primary literature of enyne chemistry (Kheruze, Yu. I.; Petrov, A. A., J. Gen. Chem. USSR, 1963) [1]. The product stereochemistry is enforced by the substrate geometry, providing a predictable route to (3Z,5E)-configured trienes that is not accessible from the C6 analog 1,5-hexadien-3-yne—which would yield hexatriene regioisomers with different physical properties.

Stereoselective synthesis Alkyne semi-hydrogenation Conjugated triene building blocks

Validated Application Scenarios for 1,5-Heptadien-3-yne Based on Quantitative Differentiation Evidence


Phytochemical Reference Standard for Acetylene-Rich Plant Extract Analysis

As the dominant constituent (23.2% by GC-MS) in bioactive fractions of Centaurea senegalensis, 1,5-heptadien-3-yne serves as the primary analytical reference standard for quality control, extract standardization, and chemotaxonomic profiling of acetylene-bearing medicinal plants. Its chromatographic signal, identifiable via the InChIKey AIKGMUZHUHXBCF-GQCTYLIASA-N and confirmed by the SpectraBase FTIR and MS(GC) spectral library, enables unambiguous peak assignment that would be confounded if a different C7H8 isomer were used as the reference [1].

Mechanistic Probe Substrate in Ni-ZSM-5 Catalyzed Biomass Upgrading

The catalyst-dependent formation of 1,5-heptadien-3-yne exclusively with Ni-ZSM-5 (and its complete absence with Sn-ZSM-5) positions this compound as a unique mechanistic probe for distinguishing Ni-catalyzed deoxygenation pathways from alternative catalytic routes in triglyceride-to-hydrocarbon upgrading. Researchers optimizing renewable fuel and chemical processes should source this compound to spike or calibrate their product analysis methods when evaluating Ni-based catalyst performance [1].

Stereocontrolled Synthesis of (3Z,5E)-1,3,5-Heptatriene Building Blocks

The Lindlar-catalyzed semi-hydrogenation of 1,5-heptadien-3-yne provides predictable stereochemical access to (3Z,5E)-configured conjugated trienes, which are valuable intermediates for Diels-Alder cycloadditions, natural product total synthesis (particularly polyene and retinoid-like structures), and organic materials requiring defined chromophore geometry. The C7 chain length is specifically suited for applications where the product triene must match the carbon skeleton of target heptatrienoid natural products [1].

Volatility-Standardized Reaction Engineering for Enyne Cycloaddition Chemistry

With a measured density of 0.8029 g/cm³ and an estimated normal boiling point of ~103 °C, 1,5-heptadien-3-yne occupies a distinct volatility window compared to the more volatile 1,5-hexadien-3-yne (BP 85 °C) and the less polar 1,5-heptadiene (BP 90.5 °C, density 0.724 g/cm³). This intermediate boiling range and higher density make it preferable for liquid-phase reactions requiring controlled vapor pressure, such as [2+2+2] cycloadditions or enyne metathesis, where solvent selection and substrate concentration are critical for reaction selectivity .

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